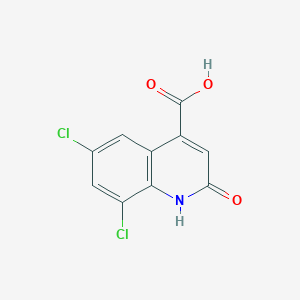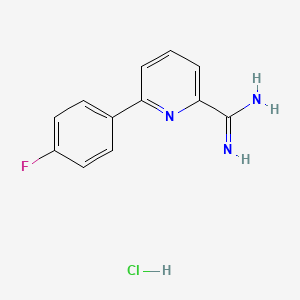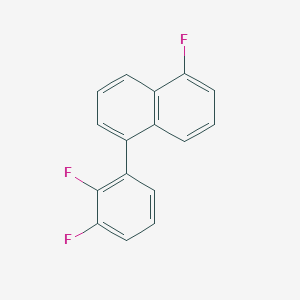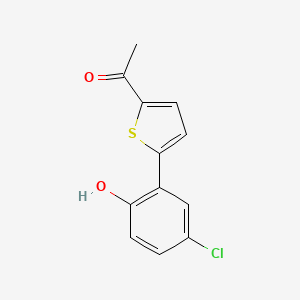
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H9ClO2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a chloro-substituted hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are conducted under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
科学研究应用
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Shares the chloro-hydroxyphenyl moiety but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the chloro-hydroxyphenyl group.
2-Acetylthiophene: Similar thiophene structure but without the chloro-hydroxyphenyl substitution.
Uniqueness
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one is unique due to the combination of the chloro-hydroxyphenyl group and the thiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H9ClO2S |
|---|---|
分子量 |
252.72 g/mol |
IUPAC 名称 |
1-[5-(5-chloro-2-hydroxyphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H9ClO2S/c1-7(14)11-4-5-12(16-11)9-6-8(13)2-3-10(9)15/h2-6,15H,1H3 |
InChI 键 |
HIUOPZHHYZDOPG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(S1)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


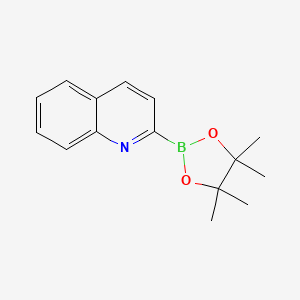

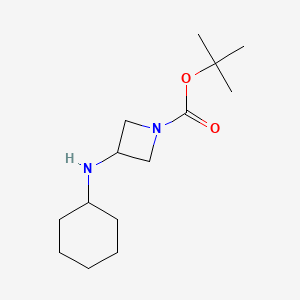
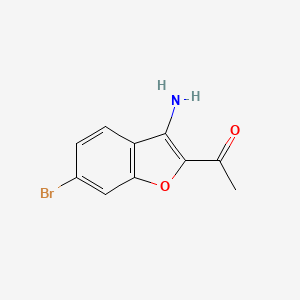
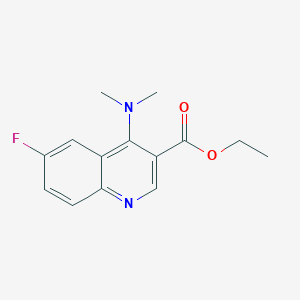
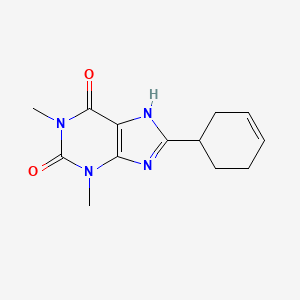


![N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11859699.png)
